molecular formula C20H28N4O6 B12523157 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine

Cat. No.: B12523157
M. Wt: 420.5 g/mol
InChI Key: VHKNDNAYRKYOFY-UHFFFAOYSA-N
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Description

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dibenzo crown ether core with multiple amine groups, making it an interesting subject for research in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine typically involves the following steps:

    Formation of the Crown Ether Core: The initial step involves the cyclization of appropriate dibenzo derivatives to form the crown ether core. This is usually achieved through a series of condensation reactions under controlled conditions.

    Introduction of Amine Groups: The next step involves the introduction of amine groups at specific positions on the crown ether core. This is typically done through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the amine groups or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amine derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its ability to form complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The crown ether core provides a cavity that can encapsulate metal ions, while the amine groups can participate in various interactions, including hydrogen bonding and coordination with metal centers. This makes the compound highly versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: A simpler crown ether with similar structural features but lacking the amine groups.

    4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde: A derivative with aldehyde groups instead of amine groups.

Uniqueness

The presence of multiple amine groups in 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine distinguishes it from other crown ethers. These amine groups enhance its ability to form complexes and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28N4O6

Molecular Weight

420.5 g/mol

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,12,24,25-tetramine

InChI

InChI=1S/C20H28N4O6/c21-13-9-17-18(10-14(13)22)29-7-3-26-4-8-30-20-12-16(24)15(23)11-19(20)28-6-2-25-1-5-27-17/h9-12H,1-8,21-24H2

InChI Key

VHKNDNAYRKYOFY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)N)OCCOCCOC3=C(C=C(C(=C3)N)N)OCCO1

Origin of Product

United States

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